(2-chloro-4-fluorophenyl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone
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Overview
Description
(2-chloro-4-fluorophenyl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that features both chloro and fluoro substituents on a phenyl ring, as well as a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-fluorophenyl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-chloro-4-fluorophenyl precursor, which can be synthesized through halogenation reactions. The quinoline moiety can be introduced through cyclization reactions involving appropriate starting materials. The final step often involves coupling the two moieties under specific conditions, such as using a base and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-fluorophenyl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The quinoline moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-4-fluorophenyl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas .
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, polymers, and other materials that require specific functional characteristics.
Mechanism of Action
The mechanism of action of (2-chloro-4-fluorophenyl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with molecular targets in biological systems. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific enzymes or receptors. The quinoline moiety can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A simpler compound with similar substituents but lacking the quinoline moiety.
2-Chloro-4-fluorotoluene: Another related compound with a toluene instead of a quinoline moiety.
3-Chloro-4-fluorophenylboronic acid: A boronic acid derivative with similar substituents.
Uniqueness
What sets (2-chloro-4-fluorophenyl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone apart is its combination of chloro and fluoro substituents with a quinoline moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c17-14-8-11(18)5-6-13(14)16(21)20-7-1-2-10-3-4-12(19)9-15(10)20/h3-6,8-9H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZDUMDKAXOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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